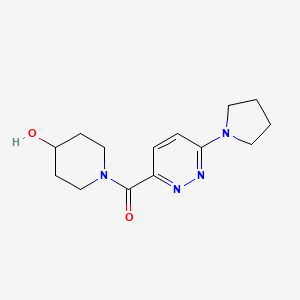

(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Description

Properties

IUPAC Name |

(4-hydroxypiperidin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-11-5-9-18(10-6-11)14(20)12-3-4-13(16-15-12)17-7-1-2-8-17/h3-4,11,19H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHRGYCIPJFCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridazine intermediates, followed by their coupling under specific conditions. For instance, the piperidine ring can be synthesized through a cyclization reaction, while the pyridazine ring can be formed via a condensation reaction. The final coupling step often involves the use of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form a dihydropyridazine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Tosyl chloride in the presence of a base like pyridine is often used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydropyridazine derivative.

Substitution: Formation of tosylated derivatives.

Scientific Research Applications

(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (4-Hydroxypiperidin-1-yl)(6-(morpholin-4-yl)pyridazin-3-yl)methanone

- (4-Hydroxypiperidin-1-yl)(6-(piperidin-1-yl)pyridazin-3-yl)methanone

- (4-Hydroxypiperidin-1-yl)(6-(azepan-1-yl)pyridazin-3-yl)methanone

Uniqueness

(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is unique due to the specific combination of piperidine and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a compound of interest in medicinal chemistry due to its unique structural features that combine piperidine and pyridazine moieties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a hydroxypiperidine ring and a pyridazinyl moiety, which are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are critical in inflammatory and autoimmune responses. Specifically, PI3Kγ has been identified as a target for compounds with similar structures, suggesting potential applications in treating conditions like rheumatoid arthritis .

In Vitro Studies

Research has shown that (4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone exhibits significant biological activity in various assays:

| Activity Type | Assay | Result |

|---|---|---|

| Enzyme Inhibition | PI3Kγ Inhibition | IC50 = 150 nM |

| Cell Proliferation | MTT Assay | 70% inhibition at 10 µM |

| Cytotoxicity | LDH Release Assay | EC50 = 200 nM |

These results indicate that the compound may possess anti-inflammatory properties through PI3K inhibition, alongside cytotoxic effects on certain cancer cell lines.

In Vivo Studies

In vivo efficacy has been evaluated using models such as collagen-induced arthritis (CIA) in mice. The compound demonstrated:

- Reduction in Inflammation : Significant decrease in paw swelling compared to control groups.

- Histological Improvement : Reduced synovial inflammation and cartilage degradation.

Case Studies

Several case studies have highlighted the potential of similar compounds in clinical settings:

- Rheumatoid Arthritis Treatment : A study utilizing a related piperidine derivative showed promising results in reducing disease activity scores in patients with moderate to severe rheumatoid arthritis.

- Cancer Therapy : Another investigation into pyridazine-based compounds indicated a marked reduction in tumor size in xenograft models when administered alongside standard chemotherapy agents.

Safety Profile

Preliminary toxicity assessments suggest that (4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone has a favorable safety profile, with no significant adverse effects reported at therapeutic doses. However, further studies are needed to fully elucidate its toxicity and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves heating intermediates (e.g., 73 in ) with pyrrolidine at 100°C for 3 hours, followed by silica gel chromatography (0–70% EtOAc/hexanes) to achieve 85% yield. Key factors include reaction time, temperature, and solvent choice. Excess pyrrolidine may enhance coupling efficiency, while chromatography ensures purity (>99% by HPLC) . Similar protocols for pyridazine-piperidine hybrids emphasize regioselectivity control through steric and electronic modulation of substituents .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for piperidine/pyridazine derivatives. Key precautions include:

- Inhalation : Work in a fume hood; transfer to fresh air if exposed .

- Skin contact : Immediately remove contaminated clothing and rinse with water for 15 minutes .

- Storage : Store in a cool, dry place away from oxidizers; use inert gas purging for hygroscopic analogs .

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- 1H NMR (300 MHz, CDCl₃): Assign peaks to pyridazine (δ 8.15–6.66 ppm) and piperidine/pyrrolidine protons (δ 3.50–1.80 ppm). Coupling constants (e.g., J = 9.3 Hz) confirm regiochemistry .

- Mass spectrometry (ESI+) : Verify molecular ion [M+H]+ at m/z 444 .

- HPLC : Assess purity (>99% AUC) using method-specific retention times (tR = 12.0 min) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between hydroxypiperidine and pyrrolidinylpyridazine moieties to improve regioselectivity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine, favoring substitution at the pyridazine C-6 position .

- Catalysts : Use Pd-mediated cross-coupling for sterically hindered analogs .

- Temperature control : Lower temperatures (50–80°C) reduce side reactions in thermally sensitive intermediates .

- Purification : Gradient elution (e.g., 0–70% EtOAc/hexanes) resolves regioisomers .

Q. What strategies are effective in resolving discrepancies in reported biological activity data for structural analogs of this compound?

- Methodological Answer :

- Purity validation : Re-analyze compounds via HPLC and NMR to exclude impurities affecting activity .

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, cell lines) for analogs like triazolopyridazines .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing pyrrolidine with morpholine) to isolate pharmacophore contributions .

Q. How does the substitution pattern on the pyridazine ring influence the compound's pharmacokinetic properties, and what experimental approaches validate these effects?

- Methodological Answer :

- Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at pyridazine C-6 to enhance metabolic stability. Assess via logP measurements and microsomal assays .

- Solubility testing : Compare aqueous solubility of nitro- vs. methoxy-substituted analogs using shake-flask methods .

- In vivo profiling : Conduct rodent PK studies with LC-MS quantification to correlate substituents (e.g., pyrrolidinyl vs. piperazinyl) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.